Cas no 1171891-31-8 (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-Pyridine
- 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-methylpyridin-3-ylboronic acid pinacol ester
- 4-Methylpyridine-3-boronic acid pinacol ester
- 4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
- QC-4864
- 4-Methyl-3-pyridylboronic Acid Pinacol Ester
- 2-(4-Methyl-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- PubChem24131
- GZYZXNXJTPRMKF-UHFFFAOYSA-N
- AK122728
- AB0095905
- AM20050692
- 4-M
-
- MDL: MFCD12923382
- インチ: 1S/C12H18BNO2/c1-9-6-7-14-8-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
- InChIKey: GZYZXNXJTPRMKF-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C([H])=NC([H])=C([H])C=2C([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 219.14300
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 252
- トポロジー分子極性表面積: 31.4
じっけんとくせい
- ゆうかいてん: 106.0 to 110.0 deg-C
- PSA: 31.35000
- LogP: 1.68920
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318548-1g |
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 95% | 1g |
$27.0 | 2023-09-05 | |
Enamine | EN300-318548-1.0g |
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 95% | 1g |
$27.0 | 2023-05-05 | |
Enamine | EN300-318548-100.0g |
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 95% | 100g |
$1253.0 | 2023-05-05 | |
Enamine | EN300-318548-0.05g |
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 95% | 0.05g |
$19.0 | 2023-09-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M854748-1g |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 97% | 1g |
¥252.90 | 2022-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M38600-25g |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 25g |
¥1406.0 | 2021-09-04 | ||
ChemScence | CS-W000860-5g |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | ≥98.0% | 5g |
$71.0 | 2022-04-28 | |
Enamine | EN300-318548-0.1g |
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 95% | 0.1g |
$19.0 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M3231-1G |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 98.0%(GC&T) | 1G |
280.0CNY | 2021-08-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD246906-250mg |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 98% | 250mg |
¥59.0 | 2022-03-01 |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 関連文献
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineに関する追加情報
Introduction to 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1171891-31-8) and Its Applications in Modern Chemical Biology
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, identified by the CAS number 1171891-31-8, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural and functional properties. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in pharmaceuticals, agrochemicals, and material sciences. The presence of a boronic ester moiety in its structure enhances its utility as a key intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, which are pivotal in the synthesis of complex organic molecules.
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent is a sterically hindered boronic ester derivative that provides excellent stability under various reaction conditions. This stability is attributed to the bulky isopropyl groups attached to the boron atom, which minimizes unwanted side reactions such as oxidation or hydrolysis. Such characteristics make this compound an invaluable tool for synthetic chemists aiming to construct intricate molecular architectures with high precision.
In recent years, the demand for advanced intermediates like 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has surged due to their critical role in the development of novel therapeutics. The pyridine ring itself is a common pharmacophore in many drugs due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. By incorporating this motif into a boronic ester framework, researchers can leverage its reactivity for the efficient synthesis of biologically active compounds.
One of the most compelling applications of this compound is in the field of drug discovery. Boronic esters are well-known for their participation in palladium-catalyzed cross-coupling reactions, which are fundamental to constructing complex drug molecules. For instance, Suzuki-Miyaura coupling reactions enable the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or other boronic acids. This reaction has been extensively used to create diverse libraries of compounds for high-throughput screening.
Recent studies have highlighted the utility of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in synthesizing novel antiviral and anticancer agents. The pyridine core allows for easy functionalization at multiple positions, enabling chemists to tailor the molecule’s properties for specific biological activities. For example, modifications at the 3-position can introduce polar groups that enhance binding affinity to target proteins or enzymes.
The compound’s stability under various reaction conditions makes it an attractive candidate for large-scale synthesis. Industrial applications often require intermediates that can withstand harsh conditions without degrading. The tetramethyl-substituted dioxaborolane group provides this stability while maintaining reactivity in cross-coupling protocols.
Advances in synthetic methodologies have further expanded the applications of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Techniques such as flow chemistry and continuous-flow reactors have enabled more efficient and scalable production processes. These innovations are particularly valuable in pharmaceutical manufacturing where cost-effectiveness and reproducibility are paramount.
The compound’s role in material science is also noteworthy. Pyridine derivatives are frequently used in designing organic electronic materials due to their ability to form stable π-conjugated systems. By incorporating boronic ester functionalities, 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl)pyridine could potentially be used in the development of new semiconductors or luminescent materials.
In conclusion, 4-Methyl - 3 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) pyridine ( CAS No . 1171891 - 31 - 8 ) represents a cutting-edge intermediate with broad applications across chemical biology and material sciences. Its unique structural features—combining a reactive boronic ester with a versatile pyridine scaffold—make it an indispensable tool for researchers seeking to develop innovative therapeutics and advanced materials.
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